

Spectroscopic Profile of 1-Oxobakkenolide S: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Oxobakkenolide S

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This technical guide provides a comprehensive analysis of the spectroscopic data for **1-Oxobakkenolide S**, a sesquiterpene lactone of the bakkenolide class. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the compound's spectral characteristics. Due to the limited availability of public data specifically for "**1-Oxobakkenolide S**," this guide presents a detailed examination of closely related and well-characterized bakkenolides, particularly those isolated from *Petasites japonicus*. This information serves as a foundational reference for the identification and characterization of this class of compounds.

Introduction to Bakkenolides

Bakkenolides are a class of sesquiterpenoid lactones characterized by a spirocyclic skeleton. They are predominantly found in plants of the genus *Petasites* and are known for their various biological activities. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

While specific data for **1-Oxobakkenolide S** is not readily available in the public domain, the following sections detail the characteristic spectroscopic features of related bakkenolides, which can be used as a predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR data for bakkenolides provide key insights into their complex stereochemistry. Below are tabulated NMR data for representative bakkenolides isolated from *Petasites japonicus*.^[1]

Table 1: ^{13}C NMR Spectroscopic Data for Bakkenolide Derivatives (175 MHz, Methanol- d_4)^[1]

Carbon No.	Bakkenolide B	Bakkenolide D
1	73.5	74.9
2	36.4	37.6
3	71.3	70.6
4	69.4	72.3
5	70.6	70.1
6	34.7	36.9
7	176.3	175.7

Table 2: ^1H NMR Spectroscopic Data for Bakkenolide D (900 MHz, Methanol- d_4)^[1]

Proton	Chemical Shift (δ)	Multiplicity	Coupling Constant (J, Hz)
H-2	2.18, 2.08	m, m	
H-3	3.75	dd	8.6, 3.0
H-4	4.20	m	
H-5	5.36	m	
H-6	2.18, 2.07	m, m	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For bakkenolides, characteristic absorption bands are expected for the lactone carbonyl group and any hydroxyl or other carbonyl functionalities.

Table 3: Predicted IR Absorption Frequencies for **1-Oxobakkenolide S**

Functional Group	Characteristic Absorption (cm ⁻¹)
C=O (Lactone)	1770 - 1740
C=O (Ketone)	1725 - 1705
C-H (sp ³)	3000 - 2850
C-O	1300 - 1000

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern of bakkenolides is influenced by the lactone ring and other functional groups.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for natural products like bakkenolides.

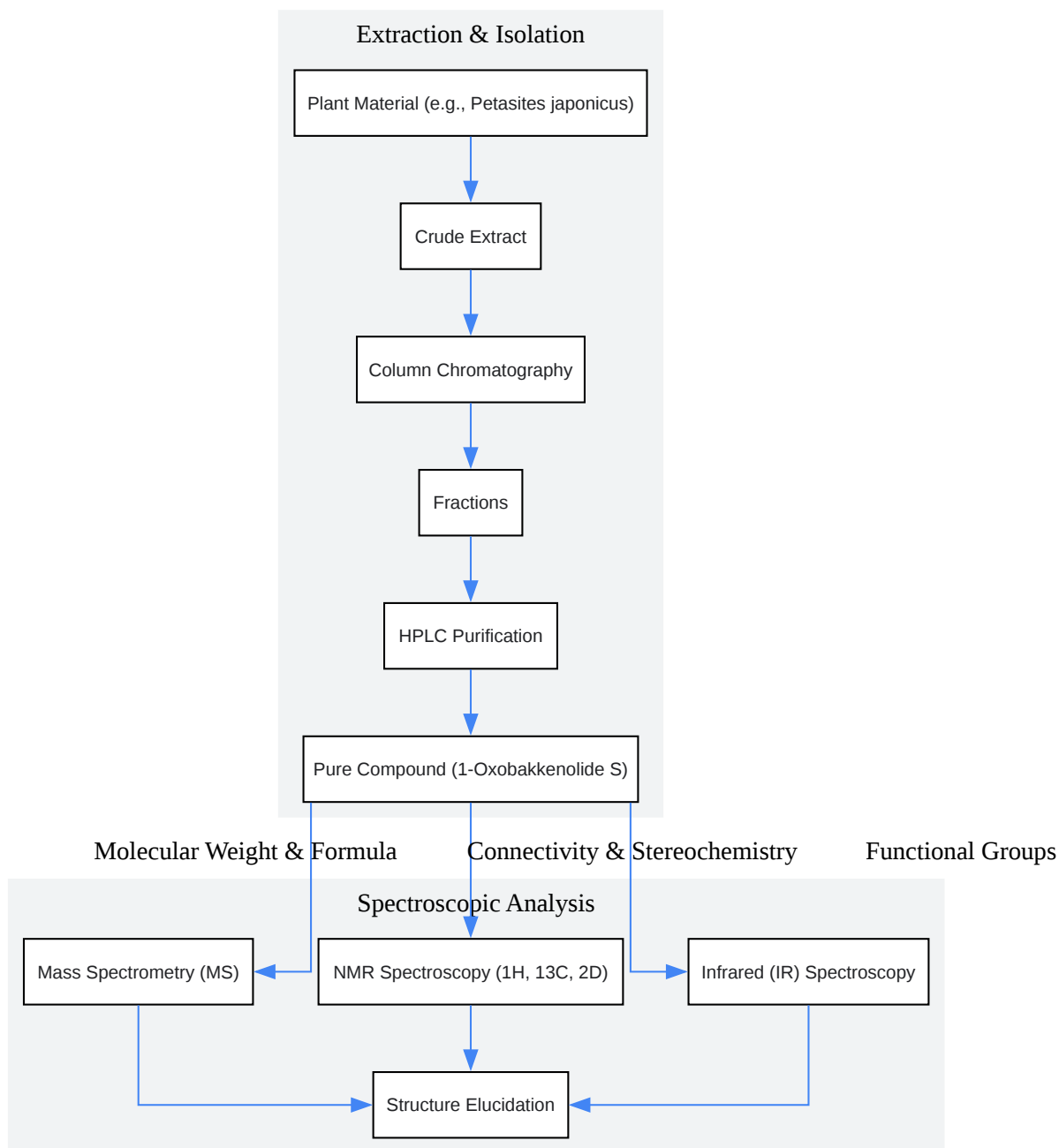
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies ranging from 400 to 900 MHz for ¹H and 100 to 225 MHz for ¹³C.^[1] Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are commonly used. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). High-resolution mass spectra (HRMS) are acquired to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a novel or known compound like **1-Oxobakkenolide S** from a natural source follows a logical progression of spectroscopic and chromatographic techniques.



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Caption: Workflow for the isolation and structural elucidation of natural products.

This guide underscores the importance of a multi-faceted spectroscopic approach for the characterization of complex natural products like **1-Oxobakkenolide S**. While direct data for this specific compound remains elusive, the provided information on related bakkenolides offers a robust starting point for researchers in the field.

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References

- 1. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of *Petasites japonicus* and Their Bacterial Neuraminidase Inhibition Ability - PMC [pmc.ncbi.nlm.nih.gov]
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